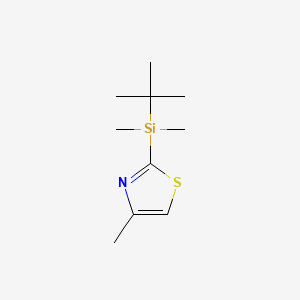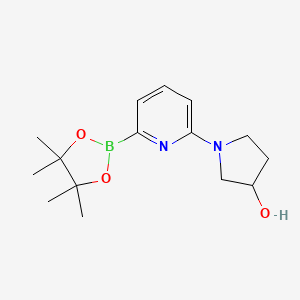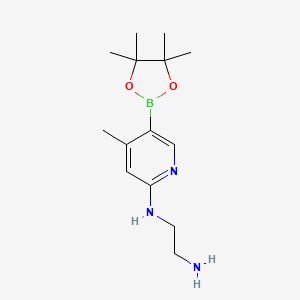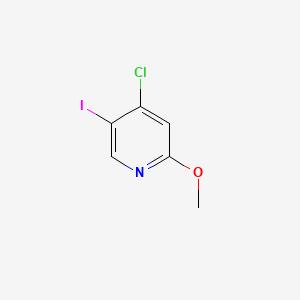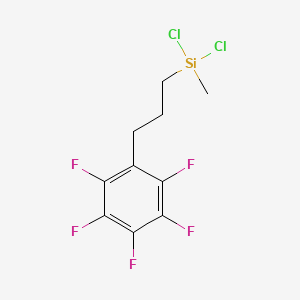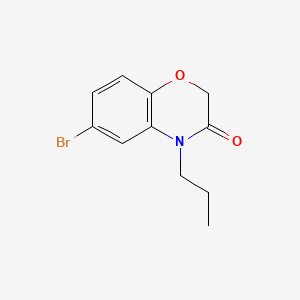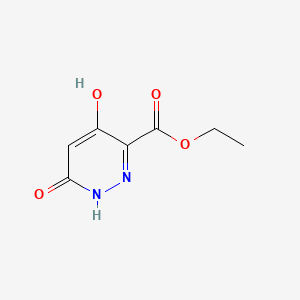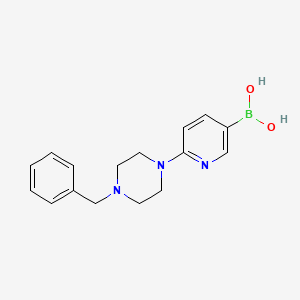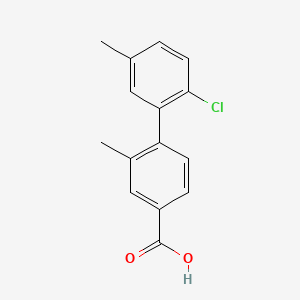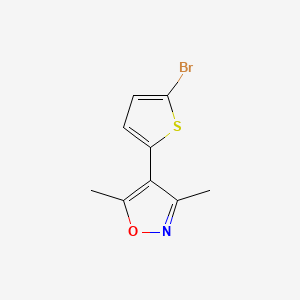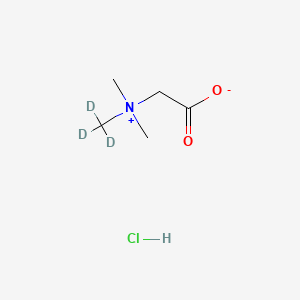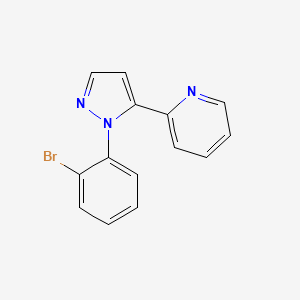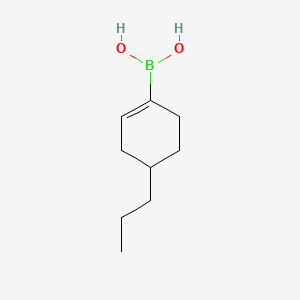
(2-Iodo-4-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Iodo-4-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6F3IO. It has a molecular weight of 302.03 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Iodo-4-(trifluoromethyl)phenyl)methanol” is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Iodo-4-(trifluoromethyl)phenyl)methanol” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
(2-Iodo-4-(trifluoromethyl)phenyl)methanol: has been explored in medicinal chemistry for its potential as a pharmacophore. Researchers have investigated its synthesis and biological activities. Notably, the trifluoromethyl group can enhance drug potency, metabolic stability, and lipophilicity. It may serve as a scaffold for designing novel drugs targeting specific diseases .
Agrochemicals
The trifluoromethyl group’s unique electronic properties make it valuable in agrochemical research. Pesticides and herbicides containing this moiety exhibit improved efficacy and selectivity. Researchers have explored its incorporation into various agrochemicals to enhance their performance .
Computational Chemistry
Theoretical studies explore the electronic structure and reactivity of (2-Iodo-4-(trifluoromethyl)phenyl)methanol using quantum mechanical calculations. These insights guide experimental design and provide a deeper understanding of its behavior.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . In the initiating step of a free radical reaction, a bromo atom is lost, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . This process continues in a chain reaction .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position These reactions can affect various biochemical pathways, depending on the specific targets of the compound
Pharmacokinetics
It is known that the compound has a molecular weight of 30203 Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
It is known that the compound can participate in reactions at the benzylic position These reactions can lead to various molecular and cellular changes, depending on the specific targets of the compound
Action Environment
The action of (2-Iodo-4-(trifluoromethyl)phenyl)methanol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can influence the compound’s action, efficacy, and stability. Other environmental factors, such as pH and the presence of other compounds, could also potentially influence its action.
Eigenschaften
IUPAC Name |
[2-iodo-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPRZVRKNSVLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855817 |
Source


|
| Record name | [2-Iodo-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873005-49-3 |
Source


|
| Record name | [2-Iodo-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

